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Cat. No.: B15573063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of Dasatinib

(formerly BMS-354825), a potent, orally available, multi-targeted kinase inhibitor. Dasatinib is

primarily known for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia

chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including cases resistant to

imatinib.[1][2][3][4] Its mechanism of action involves the inhibition of multiple key signaling

kinases, most notably BCR-ABL and the SRC family of kinases.[1]

This document details the binding affinity and specificity of Dasatinib, presenting quantitative

data in structured tables, outlining experimental protocols for key assays, and visualizing

relevant biological pathways and workflows.

Binding Affinity of Dasatinib
Dasatinib is a highly potent inhibitor of the BCR-ABL kinase, the hallmark of CML, and is

significantly more potent than the first-generation inhibitor, imatinib. A key distinction is its ability

to bind to both the active and inactive conformations of the ABL kinase domain, which

contributes to its effectiveness against many imatinib-resistant mutations. It also potently

inhibits SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ at nanomolar

concentrations.

Quantitative Binding Data: Inhibition Constants (Kᵢ)
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The inhibition constant (Kᵢ) represents the intrinsic binding affinity of an inhibitor for its target

enzyme. Dasatinib exhibits picomolar to low nanomolar Kᵢ values for its primary targets.

Target Kinase Kᵢ (pM) Assay Type Reference

Src 16
ATP-competitive

tyrosine kinase assay

Bcr-Abl 30
ATP-competitive

tyrosine kinase assay

Quantitative Potency Data: Half-Maximal Inhibitory
Concentration (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) measures the functional potency of an inhibitor

in a given assay. Dasatinib demonstrates low nanomolar IC₅₀ values in both biochemical and

cell-based assays.

Table 1: Biochemical IC₅₀ Values

Target Kinase IC₅₀ (nM) Assay Type Reference

Abl <1 Cell-free kinase assay

Src 0.8 Cell-free kinase assay

c-Kit 79 Cell-free kinase assay

Lck 1.1 In vitro kinase screen

Yes 0.2 In vitro kinase screen

Table 2: Cell-Based IC₅₀/GI₅₀ Values
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Cell Line Disease Model IC₅₀ / GI₅₀ Assay Type Reference

K562 CML 4.6 nM
Cell Viability

Assay (48h)

Mo7e-KitD816H AML 5 nM
Growth Inhibition

(MTT)

ORL lines

(mean)

Oral Squamous

Cell Carcinoma
81.8 nM

MTT Viability

Test

MDA-MB-231 Breast Cancer 6.1 µM
Cell Viability

Assay (48h)

MCF-7 Breast Cancer > 10 µM
Cell Viability

Assay (48h)

Specificity and Off-Target Profile
While highly potent against its intended targets, Dasatinib is a multi-kinase inhibitor and can

engage numerous other kinases, leading to potential "off-target" effects. These off-target

interactions can contribute to both adverse events and, in some cases, beneficial therapeutic

outcomes. Comprehensive kinase profiling has revealed a broad spectrum of kinases inhibited

by Dasatinib.

Chemical proteomics and affinity-based profiling have identified dozens of potential kinase

targets, including members of the ephrin receptor family, TEC family kinases, and several

serine/threonine kinases. Notably, Dasatinib does not typically inhibit Janus kinase (JAK), Syk,

or receptors for fibroblast growth factor (FGF), vascular endothelial growth factor (VEGF), or

epidermal growth factor (EGF) at concentrations where it inhibits its primary targets.

Kinase Selectivity Profile
The following table summarizes the potency of Dasatinib against a selection of its primary and

off-target kinases, as determined through broad kinome screening. This data is crucial for

designing experiments to maximize on-target specificity.
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Kinase Family Kinase Target Potency (IC₅₀/Kᵢ)

Primary Targets Abl <1 nM

Src 0.8 nM

Lck 1.1 nM

Yes 0.2 nM

c-Kit 79 nM

PDGFRβ Sub-nanomolar to nanomolar

Selected Off-Targets
Ephrin Receptors (EPHA2,

EPHB4)
Strong binders

BTK, TEC Potent inhibitors

Discoidin Domain Receptor 1

(DDR1)
Target

p38α Binds with similar conformation

PIM-3, PKA C-α, PKN2
Identified via proteomic

profiling

Experimental Protocols
Detailed methodologies are essential for the accurate assessment of inhibitor binding and

activity. Below are generalized protocols for common assays used to characterize Dasatinib.

In Vitro Kinase Assay (Biochemical Potency)
This protocol determines the direct inhibitory effect of Dasatinib on the enzymatic activity of a

purified kinase.

Reagents & Materials: Purified recombinant kinase (e.g., GST-Abl), peptide substrate, ATP,

Dasatinib stock solution, kinase assay buffer, 96-well plates, detection reagent (e.g., ADP-

Glo™ or similar).

Procedure:
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1. Prepare serial dilutions of Dasatinib in assay buffer.

2. In a 96-well plate, add the purified kinase, the specific peptide substrate, and the Dasatinib

dilutions.

3. Initiate the kinase reaction by adding a defined concentration of ATP (often at or near the

Kₘ for the kinase).

4. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60

minutes).

5. Stop the reaction and measure the remaining ATP or the generated ADP using a

luminescence-based detection reagent.

6. Plot the percentage of kinase inhibition against the logarithm of the Dasatinib

concentration.

7. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation/Viability Assay (Cellular
Potency)
This protocol measures the effect of Dasatinib on the growth and viability of cancer cell lines.

Reagents & Materials: Cancer cell lines (e.g., K562 for CML), complete cell culture medium,

Dasatinib stock solution, 96-well cell culture plates, viability reagent (e.g., MTT, MTS, or

CellTiter-Glo®).

Procedure:

1. Seed cells in a 96-well plate at a predetermined density and allow them to attach or

stabilize overnight.

2. Prepare serial dilutions of Dasatinib in the cell culture medium.

3. Remove the existing medium from the cells and add the medium containing the various

Dasatinib concentrations. Include vehicle-only (e.g., DMSO) controls.
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4. Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture

conditions (37°C, 5% CO₂).

5. Add the viability reagent to each well according to the manufacturer's instructions.

6. Measure the signal (absorbance or luminescence) using a plate reader.

7. Calculate the percentage of growth inhibition relative to the vehicle control and determine

the IC₅₀ or GI₅₀ value.

Affinity Purification-Mass Spectrometry (Target
Identification)
This protocol identifies the proteins from a cell lysate that directly bind to Dasatinib.

Reagents & Materials: Dasatinib-immobilized affinity matrix (e.g., sepharose beads), cell

lysate from a relevant cell line (e.g., K562 or H292), lysis buffer, wash buffers, elution buffer,

mass spectrometer.

Procedure:

1. Incubate the cell lysate with the Dasatinib-coupled beads to allow for protein binding. A

control incubation with non-derivatized beads should be run in parallel.

2. Wash the beads extensively with wash buffers of increasing stringency to remove non-

specific binders.

3. Elute the specifically bound proteins from the beads using an appropriate elution buffer

(e.g., containing high salt, low pH, or free Dasatinib).

4. Separate the eluted proteins using SDS-PAGE and/or digest them directly into peptides

using trypsin.

5. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).
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6. Identify the proteins by matching the acquired mass spectra against a protein sequence

database. Proteins significantly enriched in the Dasatinib pulldown compared to the

control are considered potential targets.

Visualizations: Pathways and Workflows
Signaling Pathways Modulated by Dasatinib
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that drive cancer cell

proliferation and survival. The primary target is the aberrant signaling cascade initiated by the

BCR-ABL fusion protein in CML. It also impacts other pathways such as those mediated by

SRC, AKT, and MAPK.
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Caption: Key signaling pathways inhibited by Dasatinib.
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Experimental Workflow: Cell-Based Viability Assay
The following diagram illustrates a typical workflow for determining the IC₅₀ of Dasatinib in a

cancer cell line.

IC50 Determination Workflow
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Caption: Workflow for a cell-based Dasatinib IC50 assay.
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[https://www.benchchem.com/product/b15573063#investigating-the-binding-affinity-and-
specificity-of-atx-1905]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b15573063#investigating-the-binding-affinity-and-specificity-of-atx-1905
https://www.benchchem.com/product/b15573063#investigating-the-binding-affinity-and-specificity-of-atx-1905
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15573063?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

